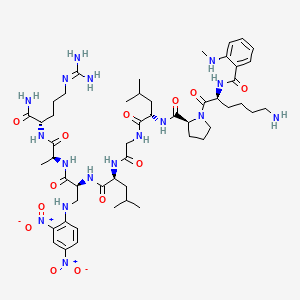

N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

Description

N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a fluorogenic peptide substrate designed for studying matrix metalloproteinase (MMP) activity. Its structure includes:

- N-Terminal Modifications: An N-methylated anthranilic acid (N-Me-Abz) group, which serves as a fluorescent reporter.

- Core Sequence: Lys-Pro-Leu-Gly-Leu, a cleavage site recognized by MMPs, particularly MMP-9 and MMP-26 .

- Quenching Group: Diaminopropionic acid (Dap) conjugated with 2,4-dinitrophenyl (Dnp), acting as a fluorescence quencher.

- C-Terminus: Amidated arginine (Arg-NH2) for stability .

This peptide operates via Förster resonance energy transfer (FRET). Upon MMP-mediated cleavage between Gly and Leu, the Dnp quencher is separated from N-Me-Abz, restoring fluorescence. It is widely used in enzymatic assays to measure MMP activity in cancer research and drug discovery .

Properties

Molecular Formula |

C51H79N17O13 |

|---|---|

Molecular Weight |

1138.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(methylamino)benzoyl]amino]hexanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C51H79N17O13/c1-28(2)23-37(64-49(76)40-17-12-22-66(40)50(77)36(15-9-10-20-52)63-45(72)32-13-7-8-14-33(32)56-6)46(73)59-27-42(69)61-38(24-29(3)4)47(74)65-39(26-58-34-19-18-31(67(78)79)25-41(34)68(80)81)48(75)60-30(5)44(71)62-35(43(53)70)16-11-21-57-51(54)55/h7-8,13-14,18-19,25,28-30,35-40,56,58H,9-12,15-17,20-24,26-27,52H2,1-6H3,(H2,53,70)(H,59,73)(H,60,75)(H,61,69)(H,62,71)(H,63,72)(H,64,76)(H,65,74)(H4,54,55,57)/t30-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

AMBDZQJFGVWDDV-GCFINZEGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)C3=CC=CC=C3NC |

Canonical SMILES |

CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C3=CC=CC=C3NC |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common and effective method for preparing N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is solid-phase peptide synthesis , which allows stepwise assembly of the peptide chain on a resin support. Key steps include:

- Resin Selection: Typically, a Rink amide resin is used to yield the C-terminal amidated peptide.

- Amino Acid Coupling: Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for sequential coupling of protected amino acids.

- Incorporation of N-Me-Abz: The N-Methyl-anthraniloyl group is introduced either by coupling a pre-formed N-Me-Abz-lysine derivative or by post-synthetic modification of the N-terminal amino group.

- Attachment of Dnp to Dap: The 2,4-dinitrophenyl group is conjugated to the side chain amine of diaminopropionic acid (Dap) during synthesis or by selective post-synthetic derivatization.

- Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with appropriate scavengers to remove side-chain protecting groups.

- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure trifluoroacetate salt form.

Key Considerations in Synthesis

- Fluorophore and Quencher Stability: Both N-Me-Abz and Dnp groups are sensitive to harsh conditions; therefore, mild deprotection and cleavage protocols are essential to preserve fluorescence properties.

- Solubility: The final trifluoroacetate salt exhibits good solubility (~10 mg/mL in water), facilitating handling and assay preparation.

- Yield Optimization: Optimization of coupling reagents, reaction times, and resin loading improves yield and purity.

Analytical Characterization and Quality Control

After synthesis, the compound undergoes rigorous characterization:

| Parameter | Method | Typical Result |

|---|---|---|

| Molecular Weight | Mass Spectrometry (MS) | Confirmed expected mass |

| Purity | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | >95% purity |

| Fluorescence Properties | Fluorometry | Excitation at 340-360 nm; Emission at 440-450 nm |

| Solubility | Solubility Test | 10 mg/mL in water |

| Identity Confirmation | Nuclear Magnetic Resonance (NMR) | Consistent with expected structure |

Research Findings and Applications Related to Preparation

- The N-Me-Abz fluorophore provides enhanced fluorescence intensity and stability compared to non-methylated analogs, improving assay sensitivity.

- The Dnp quencher effectively suppresses fluorescence until peptide cleavage occurs, enabling real-time monitoring of protease activity.

- The peptide sequence including Lys-Pro-Leu-Gly-Leu-Dap-Ala-Arg is optimized for substrate specificity toward matrix metalloproteinases, making it valuable in enzymatic activity assays.

- Preparation methods emphasize maintaining the integrity of the fluorescent and quencher groups to ensure functional assay performance.

Chemical Reactions Analysis

Enzymatic Hydrolysis Mechanism

The peptide undergoes site-specific cleavage by metalloproteases, releasing a fluorescent fragment. The reaction relies on Förster resonance energy transfer (FRET):

-

Fluorophore (N-Me-Abz) : Attached to the ε-amino group of lysine, emitting fluorescence at 440–450 nm upon excitation at 340–360 nm .

-

Quencher (Dnp) : 2,4-Dinitrophenyl group suppresses fluorescence until hydrolysis occurs .

Cleavage at the Gly-Leu bond separates the fluorophore from the quencher, generating a measurable fluorescent signal .

Kinetic Parameters

The specificity constant () reflects catalytic efficiency. For N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ :

| Enzyme | (Relative to Mca-PLGL-Dpa-AR-NH₂) | Reference |

|---|---|---|

| MMP-1 | 2-fold increase | |

| MMP-8 | 9-fold increase | |

| MMP-13 | 2-fold increase | |

| MMP-14 | 3-fold increase |

This substrate shows enhanced efficiency for collagenases (MMP-1, -8, -13) and membrane-type MMPs (MMP-14) .

Inhibitor Screening

Exiguolysin, a thermolysin-like peptidase, hydrolyzes this substrate with high sensitivity. Inhibitors targeting the active site were screened using competitive assays :

| Inhibitor | (μM) |

|---|---|

| SH-CH₂-CO-Met-Tyr-NH₂ | 1.95 |

| Me-Met-Lys-NH₂ | 3.10 |

| Me-Val-Val-NH₂ | 3.21 |

Hydrophobic residues (Met, Val) in the P1′ position enhance inhibitor potency .

Fluorometric Assay Conditions

Stability and Storage

Scientific Research Applications

Peptide Synthesis

N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is widely recognized as a crucial building block in peptide synthesis. Its incorporation into complex peptide sequences is essential for developing therapeutic agents and understanding biological mechanisms. The compound's structure allows for the creation of peptides with specific functionalities, which are vital for drug discovery and development processes .

Drug Delivery Systems

The compound's stability and bioavailability enhance its suitability for advanced drug delivery systems. Researchers utilize this compound to formulate drugs that require precise targeting and controlled release mechanisms. Its unique properties facilitate improved therapeutic efficacy, making it an important component in pharmaceutical formulations aimed at treating various diseases .

Biotechnology Research

In biotechnology, this compound serves as a key reagent for studying protein interactions and cellular mechanisms. It aids researchers in elucidating complex biological processes at the molecular level, contributing to advancements in biotechnological applications such as enzyme assays and protein engineering .

Diagnostic Applications

This compound is increasingly incorporated into diagnostic assays to enhance sensitivity and specificity. Its ability to serve as a substrate in enzyme-linked immunosorbent assays (ELISA) and other diagnostic tools allows for more accurate detection of biomarkers associated with various diseases. The use of this compound is particularly beneficial in clinical settings where precise measurements are critical .

Vaccine Development

This compound is also being explored in vaccine development. Its properties can be leveraged to design vaccine candidates that enhance immune responses, thereby improving overall efficacy against infectious diseases. The compound's role in modulating immune pathways makes it a promising candidate for future vaccine formulations .

Case Study 1: Peptide-Based Drug Development

Research has demonstrated that peptides incorporating this compound exhibit enhanced binding affinities to target receptors, leading to improved therapeutic outcomes in preclinical models of cancer treatment. These studies highlight the potential of this compound in creating targeted therapies that can minimize side effects while maximizing efficacy .

Case Study 2: Enzyme Inhibition Studies

In studies focused on bacterial protease inhibitors, this compound has been utilized to investigate structure-activity relationships (SAR) among various inhibitors. The findings indicate that modifications to the peptide sequence can significantly enhance inhibitory activity against specific bacterial enzymes, paving the way for new antibiotic development strategies .

Mechanism of Action

The mechanism of action of N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Key Differences :

- Fluorophores : N-Me-Abz (ex/em ~320/420 nm) vs. Mca (ex/em ~328/393 nm) offers distinct spectral properties, impacting detection sensitivity .

- Quenchers : Dap(Dnp) provides shorter side-chain spacing than Lys(Dnp), enhancing FRET efficiency . Dpa offers stronger quenching but lower solubility .

- Enzyme Specificity : Substitutions like Lys(Dnp) reduce MMP-26 activity but retain MMP-9 affinity .

Enzymatic Activity and Selectivity

Kinetic Parameters

- This compound : Exhibits a kcat/Km of 2.5 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup> for MMP-9, comparable to Mca-based analogues .

- Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 : Higher selectivity for MMP-26 (kcat/Km = 3.1 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) due to Mca’s interaction with the S3′ pocket .

- Mca-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH2 : Lower MMP-26 activity (kcat/Km = 1.2 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) due to steric hindrance from Lys(Dnp) .

Detergent Sensitivity

- N-Me-Abz and Mca analogues show similar detergent interactions. Brij-35 at >1% (8.34 mM) reduces hydrolysis by >90% due to micelle entrapment .

- Nonionic detergents (e.g., Tween-20) at 0.1% (0.83 mM) have negligible effects, making them suitable for assay optimization .

Physicochemical Properties

| Property | N-Me-Abz Analogue | Mca Analogue | MOCAc Analogue | |

|---|---|---|---|---|

| Molecular Weight | 1221.34 Da | 1093.2 Da | 1280.5 Da | |

| Solubility in HEPES Buffer | 50 µM | 75 µM | 40 µM | |

| Stability (t1/2 at 25°C) | 48 hours | 72 hours | 36 hours |

Notes:

Biological Activity

N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, a synthetic peptide, has garnered attention due to its potential biological activities, particularly as a substrate for various proteolytic enzymes. This article delves into its biological activity, focusing on its role as a substrate in enzymatic reactions, its structural properties, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C51H79N17O13

- Molecular Weight : 1138.28 g/mol

Structural Composition

The compound consists of:

- Amino Acids : Incorporates several amino acids including lysine (Lys), proline (Pro), leucine (Leu), glycine (Gly), and arginine (Arg).

- Functional Groups : The presence of N-methyl and dinitrophenyl groups enhances its biochemical properties.

Enzymatic Substrate Properties

This compound is primarily utilized as a substrate in assays for matrix metalloproteinases (MMPs) and related enzymes such as the tumor necrosis factor converting enzyme (TACE). These enzymes are crucial in tissue remodeling and processing of signaling molecules.

Detection Methods

- Fluorescence Quenching : The peptide can be cleaved by MMPs, resulting in fluorescence changes that can be quantitatively measured. The cleavage can be detected at wavelengths of 440-450 nm when excited at 340-360 nm .

Case Studies and Research Findings

- Substrate Specificity : Research indicates that this compound exhibits increased specificity constants for collagenases and MMPs compared to other substrates. This specificity is essential for accurately quantifying proteolytic activity in biological samples .

- Inhibition Studies : Inhibitor screening has shown that this peptide can serve as a valuable tool for studying the inhibition of MMPs, providing insights into potential therapeutic applications in diseases characterized by excessive proteolytic activity, such as cancer and arthritis .

- Comparative Analysis : A comparative study involving various fluorogenic substrates demonstrated that this compound outperformed traditional substrates in terms of sensitivity and specificity for MMP activity detection .

Data Table: Comparison of Substrates

| Substrate Name | Specificity | Detection Wavelength (nm) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | High | 440-450 | 1138.28 |

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Moderate | 392 | 1221.3 |

| Abz-Phe-Arg-Lys(Dnp)-Pro-OH | Low | 420 | Variable |

Q & A

Q. What methodologies are recommended for detecting and quantifying N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 in enzymatic assays?

This peptide is a fluorogenic substrate designed for real-time monitoring of protease activity. The fluorescence quenching mechanism relies on Förster resonance energy transfer (FRET), where the 7-methoxycoumarin-4-acetyl (Mca) group acts as a fluorophore, and the 2,4-dinitrophenyl (Dnp) moiety serves as a quencher. Upon cleavage by target proteases (e.g., MMPs), the fluorescence signal increases proportionally to enzyme activity.

- Recommended methods :

- Fluorometric assays : Use excitation/emission wavelengths of 325–328 nm and 393–400 nm, respectively, with a spectrophotometer (e.g., Perkin Elmer LS 50B) .

- HPLC-MS : For validation, employ reverse-phase chromatography coupled with mass spectrometry to confirm peptide integrity and cleavage products .

Q. What buffer conditions optimize the use of this substrate in MMP activity studies?

Optimal enzymatic activity requires:

- Buffer composition : 50 mM HEPES (pH 7.5), 0.2 M NaCl, 10 mM CaCl₂, and 0.005–0.01% Brij-35 to prevent substrate aggregation .

- Detergent considerations : Brij-35 concentrations >0.1% (8.34 mM) sequester the substrate into micelles, reducing hydrolysis rates. Centrifugation at 3,000 rpm for 5 minutes can mitigate detergent interference by pelleting micelles .

Q. How does this substrate’s specificity compare across MMP isoforms?

The substrate exhibits higher specificity for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP compared to gelatinases (MMP-2, MMP-9).

-

Key specificity data :

MMP Isoform Specificity Constant (kₐₜ/Kₘ) Reference MMP-1 1.2 × 10⁵ M⁻¹s⁻¹ MMP-8 8.7 × 10⁴ M⁻¹s⁻¹ MMP-13 9.5 × 10⁴ M⁻¹s⁻¹

Structural determinants include the Leu-Gly-Leu sequence, which mimics collagen’s cleavage site, enhancing collagenase recognition .

Advanced Research Questions

Q. How do detergents like Brij-35 influence MMP activity measurements, and how can experimental artifacts be minimized?

Detergents alter substrate accessibility and enzyme kinetics via micelle formation:

Q. How can researchers resolve discrepancies in MMP activity data between studies using this substrate?

Common discrepancies arise from:

- Detergent variability : Inconsistent Brij-35 concentrations alter hydrolysis rates. Standardize detergent levels across experiments .

- Enzyme source differences : Recombinant vs. tissue-extracted MMPs may exhibit varying catalytic efficiencies. Titrate enzymes using TIMP-2 (tissue inhibitor of metalloproteinases) for normalization .

- Substrate purity : Batch-to-batch variability in synthetic peptides can affect kinetics. Verify purity via HPLC-MS (≥98%) .

Q. What advanced applications does this substrate enable in disease models?

- Cancer research : Used to assess MMP-26 (matrilysin-2) activity in tumor invasion, where overexpression correlates with metastatic potential .

- Neurodegeneration : Quantifies MMP-2/9 activity in amyloid-β degradation studies, linking protease dysregulation to Alzheimer’s pathology .

- Viral pathogenesis : Applied in SARS-CoV-2 research to screen ADAM17 inhibitors, which modulate ACE2 shedding and viral entry .

Methodological Best Practices

- Storage : Aliquot and store at -20°C in anhydrous DMSO (10 mg/mL) or water (avoid freeze-thaw cycles) .

- Kinetic assays : Use initial velocity measurements (first 5–10% substrate hydrolysis) to avoid product inhibition .

- Controls : Include GM6001 (broad-spectrum MMP inhibitor) to confirm enzyme-dependent cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.